molecular formula C19H19N3O3 B7688125 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide

3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide

Cat. No. B7688125
M. Wt: 337.4 g/mol
InChI Key: MMGHHWINXYLQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, also known as MTOB, is a chemical compound that has been widely studied for its potential applications in scientific research. MTOB belongs to the class of oxadiazole compounds, which have been found to have a wide range of biological activities.

Mechanism of Action

3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide works by binding to the active site of sAC and preventing the enzyme from converting ATP to cyclic AMP (cAMP). This results in a decrease in intracellular cAMP levels, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to have a number of biochemical and physiological effects, including the inhibition of sAC activity, the reduction of cAMP levels, and the modulation of intracellular signaling pathways. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been found to have anti-inflammatory and neuroprotective effects in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its selectivity for sAC. This allows researchers to study the specific effects of sAC inhibition without affecting other cellular processes. However, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide can be difficult to synthesize and may not be readily available in large quantities. In addition, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are a number of potential future directions for research on 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and its applications. One area of interest is the development of new and more efficient methods for synthesizing 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and other oxadiazole compounds. Another area of research involves the use of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanisms of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and to determine its safety and efficacy in humans.

Synthesis Methods

3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide can be synthesized using a variety of methods, including the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with m-tolylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours.

Scientific Research Applications

3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide as a selective inhibitor of the enzyme soluble adenylyl cyclase (sAC). sAC is an important enzyme that plays a key role in a variety of physiological processes, including the regulation of cellular metabolism and the response to stress.

properties

IUPAC Name

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-5-3-7-15(11-13)20-17(23)9-10-18-21-19(22-25-18)14-6-4-8-16(12-14)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGHHWINXYLQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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